

The chemical structure of Australine hydrochloride and its synthesis.

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Compound of Interest

Compound Name: *Australine hydrochloride*

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Australine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Australine hydrochloride**, a significant pyrrolizidine alkaloid. The information is curated for professionals in chemical and pharmaceutical research, offering detailed data and experimental protocols to support further investigation and application of this compound.

Chemical Structure of Australine Hydrochloride

Australine is a polyhydroxylated pyrrolizidine alkaloid originally isolated from *Castanospermum australe*.^[1] Its hydrochloride salt is a synthetic derivative commonly used in research.^[2] The chemical structure is characterized by a pyrrolizidine core with multiple hydroxyl groups, which contributes to its biological activity as a glycosidase inhibitor.^[1]

Below is a summary of the key chemical identifiers and properties for **Australine hydrochloride**.

Property	Value	Reference
IUPAC Name	(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol hydrochloride	[3][4]
Synonyms	7a-epi-Alexine, (+)-Australine hydrochloride	[1][5]
CAS Number	186766-07-4	[1][2][5]
Molecular Formula	C ₈ H ₁₅ NO ₄ ·HCl	[2][5]
Molecular Weight	225.67 g/mol	[2][5]
SMILES Notation	C1CN2C(C(C(C2C1O)O)O)CO.Cl	[2]
InChI Key	VGFORKADSOHYJT-XFAJBIDRSA-N	[1]
Physical Appearance	Solid	
Solubility	Water: 20 mg/ml	[1]
Storage	Store at < -15°C	[2]

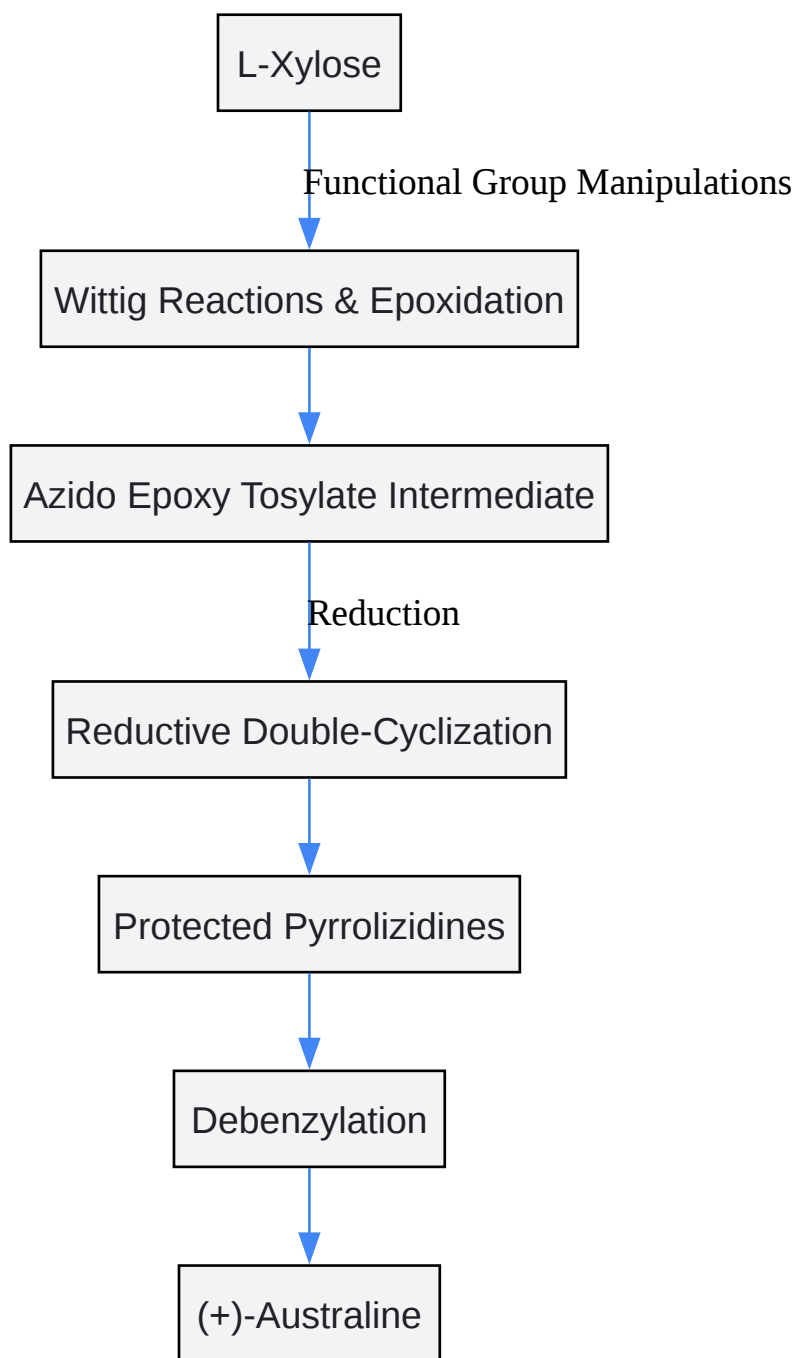
Synthesis of Australine

The total synthesis of Australine has been approached through various strategies, reflecting its complex stereochemistry. One notable approach involves the reductive double-cyclization of an azido epoxy tosylate derived from L-xylose. Another strategy employs a tandem ring-closing metathesis and transannular cyclization.

Synthetic Approach: Reductive Double-Cyclization

A successful total synthesis of (+)-Australine was achieved through a multi-step process starting from L-xylose.[6] This approach involves the transformation of the starting sugar into a key intermediate, an azido epoxy tosylate, which then undergoes a reductive double-cyclization to form the pyrrolizidine core.[6] The final debenzoylation step yields the target molecule.[6]

The following DOT script visualizes the logical workflow of this synthetic pathway.



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Workflow for the synthesis of (+)-Australine from L-xylose.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and adaptation of synthetic methods. The following sections outline key experimental procedures adapted from published literature.

Synthesis of Azido Epoxy Tosylate from L-Xylose: The transformation of L-xylose into the azido epoxy tosylate is accomplished through a series of standard functional group manipulations, including two Wittig reactions and an epoxidation.[6] Specific reagents and conditions are optimized to control stereochemistry and achieve high yields.

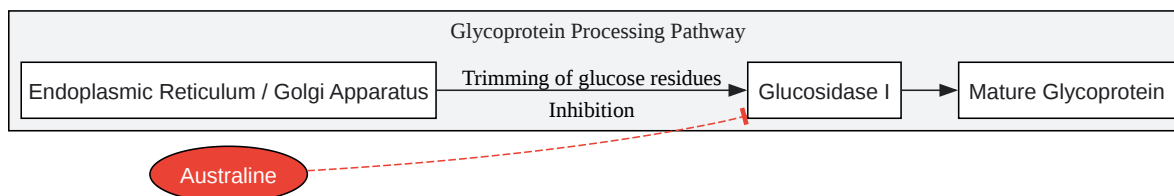
Reductive Double-Cyclization: The azido epoxy tosylate is subjected to reductive cyclization conditions. This key step forms the bicyclic pyrrolizidine skeleton. The reaction typically employs a reducing agent that facilitates the tandem cyclization process, leading to a mixture of diastereomeric pyrrolizidines.[6]

Debenzylation to Afford (+)-Australine: The protecting groups, in this case, benzyl groups, are removed from the cyclized product to yield the final polyhydroxylated alkaloid. This is often achieved through hydrogenolysis.[6] The resulting (+)-Australine can then be converted to its hydrochloride salt if desired.

Biological Activity and Applications

Australine is a known inhibitor of various glycosidases.[1] It shows inhibitory activity against glucoamylase ($IC_{50} = 5.8 \mu M$), glucosidase I ($IC_{50} = 20 \mu M$), sucrase ($IC_{50} = 28 \mu M$), maltase ($IC_{50} = 35 \mu M$), and *A. niger* α -glucosidase ($IC_{50} = 28 \mu M$).[1] It is selective over glucosidase II, α - and β -mannosidase, and α - and β -galactosidase.[1] This inhibitory profile makes **Australine hydrochloride** a valuable tool in biochemical research for studying carbohydrate-processing enzymes and their roles in various diseases, including cancer and viral infections.[1][2] Specifically, it can inhibit the glycoprotein processing of viral glycoproteins in influenza virus-infected cells.[1]

The following diagram illustrates the inhibitory action of Australine on glycoprotein processing.



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Inhibitory effect of Australine on the glycoprotein processing pathway.

Conclusion

This guide has provided a detailed overview of the chemical structure and synthesis of **Australine hydrochloride**. The tabulated chemical data, outlined synthetic strategies, and illustrative diagrams offer a solid foundation for researchers and professionals in the field of drug development and biochemical research. The potent and selective glycosidase inhibitory activity of Australine continues to make it a molecule of significant interest for further investigation.

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